molecular formula C12H8BrN3 B1265848 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine CAS No. 75007-86-2

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine

Cat. No.: B1265848
CAS No.: 75007-86-2
M. Wt: 274.12 g/mol
InChI Key: VSESNXXKQZZRMB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine is a heterocyclic compound that features both an imidazo and pyridine ring fused together. The presence of a bromophenyl group at the second position of the imidazo ring adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

The primary targets of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine are GABA A receptors . These receptors play a crucial role in the functioning of the central nervous system. They are the chief inhibitory neurotransmitters in the mammalian central nervous system and contribute to a variety of physiological processes including sleep regulation, muscle relaxation, and anxiolytic effects .

Mode of Action

This compound acts as a positive allosteric modulator of GABA A receptors . This means that it enhances the effect of GABA, the natural ligand for these receptors. By increasing the efficacy of GABA, it enhances the inhibitory effect of GABA on neuronal excitability, leading to the therapeutic effects .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of various cells. It affects the pathways involved in the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism

Pharmacokinetics

Given its structural similarity to other imidazopyridines, it is likely to have good bioavailability and to be metabolized by the liver

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of GABA A receptors. By enhancing the inhibitory effects of GABA, it can reduce neuronal excitability. This can lead to a variety of effects, depending on the specific neurons and circuits involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the patient, and genetic factors that can affect the expression and function of GABA A receptors and the metabolism of the drug

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic effects, including cytotoxicity and apoptosis . Threshold effects have been observed, where the compound’s effects change dramatically at certain concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine typically involves the condensation of 2-aminopyridine with 4-bromobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazo ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The imidazo ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran at low temperatures.

Major Products:

    Substitution: Formation of 2-(4-substituted phenyl)-1H-imidazo(4,5-b)pyridine derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of dihydroimidazo derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is investigated for its potential use in organic electronics and as a building block for functional materials.

Comparison with Similar Compounds

    2-Phenyl-1H-imidazo(4,5-b)pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(4-Chlorophenyl)-1H-imidazo(4,5-b)pyridine: Similar structure but with a chlorine atom, which may alter its electronic properties and reactivity.

    2-(4-Methylphenyl)-1H-imidazo(4,5-b)pyridine: Contains a methyl group, affecting its steric and electronic characteristics.

Uniqueness: 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials.

Properties

IUPAC Name

2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSESNXXKQZZRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225976
Record name 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75007-86-2
Record name 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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